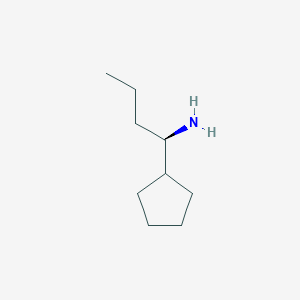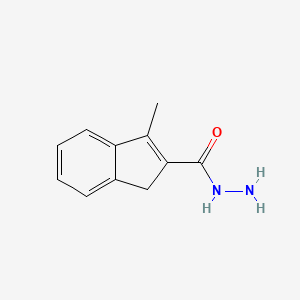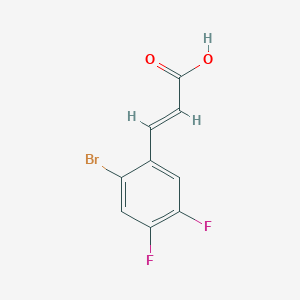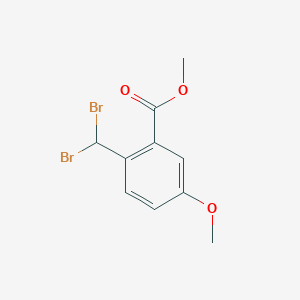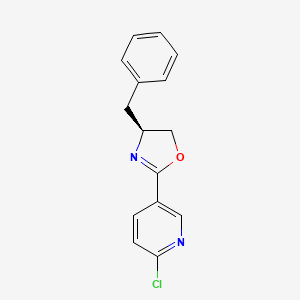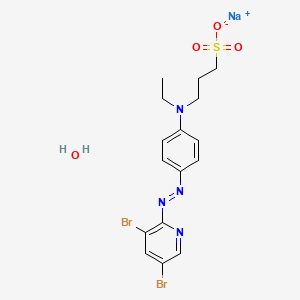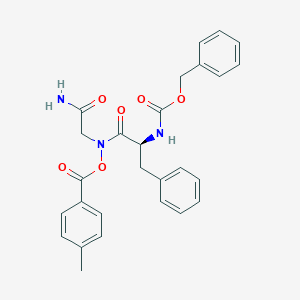
Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its intricate structure, which includes a benzyl group, an amino acid derivative, and a carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate typically involves multiple steps. One common method involves the reaction of benzyl chloroformate with an amino acid derivative under basic conditions to form the carbamate. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, a one-pot reaction using carbonylimidazolide in water with a nucleophile can provide an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high purity and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can occur through the formation of stable carbamate-enzyme complexes, which block the enzyme’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, known for its stability under acidic conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removable under basic conditions.
Uniqueness
Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its complex structure, which allows for multiple functional group modifications. This versatility makes it particularly valuable in synthetic organic chemistry and drug development .
Propriétés
Formule moléculaire |
C27H27N3O6 |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] 4-methylbenzoate |
InChI |
InChI=1S/C27H27N3O6/c1-19-12-14-22(15-13-19)26(33)36-30(17-24(28)31)25(32)23(16-20-8-4-2-5-9-20)29-27(34)35-18-21-10-6-3-7-11-21/h2-15,23H,16-18H2,1H3,(H2,28,31)(H,29,34)/t23-/m0/s1 |
Clé InChI |
WTWNZHWGWMJYBN-QHCPKHFHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



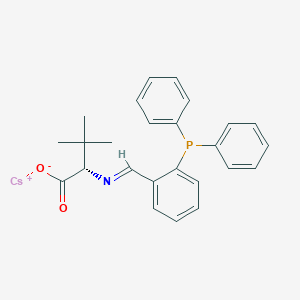
![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)

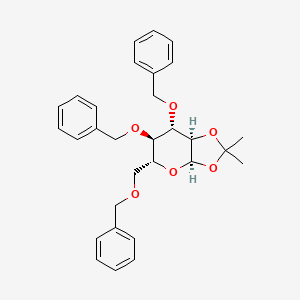
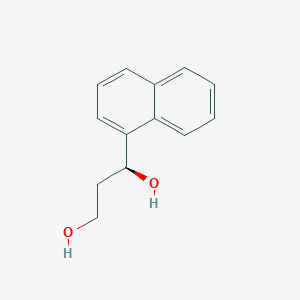
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
